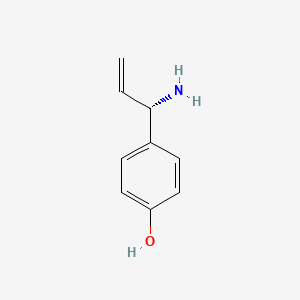
4-((1S)-1-Aminoprop-2-enyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1S)-1-Aminoprop-2-enyl)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound, in particular, has a unique structure where an amino group (-NH2) is attached to a prop-2-enyl side chain, which is further connected to the phenol ring. This structural arrangement gives the compound distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is efficient and can be performed under mild conditions.
Industrial Production Methods: Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene . These methods are scalable and can produce large quantities of phenolic compounds with high purity. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-((1S)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonic acid derivatives
Scientific Research Applications
4-((1S)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through several mechanisms:
Antioxidant Activity: Phenolic compounds can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: They can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: Phenolic compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
4-Hydroxybenzaldehyde: A phenolic compound with an aldehyde group attached to the benzene ring.
4-Hydroxybenzoic Acid: A phenolic compound with a carboxylic acid group attached to the benzene ring.
Uniqueness: 4-((1S)-1-Aminoprop-2-enyl)phenol is unique due to the presence of the amino group attached to the prop-2-enyl side chain. This structural feature imparts distinct chemical reactivity and biological activity compared to other phenolic compounds.
Properties
CAS No. |
1213977-07-1 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-[(1S)-1-aminoprop-2-enyl]phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2/t9-/m0/s1 |
InChI Key |
YVLLLFDQHSKYMV-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=C(C=C1)O)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


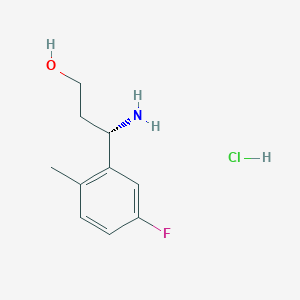
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
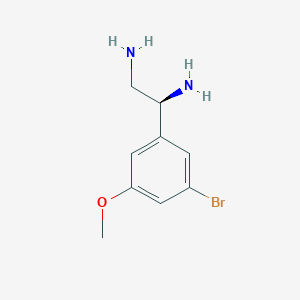
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)

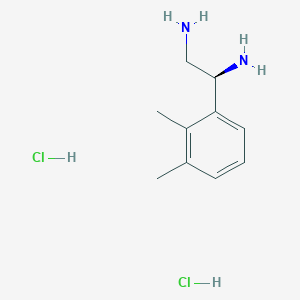
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
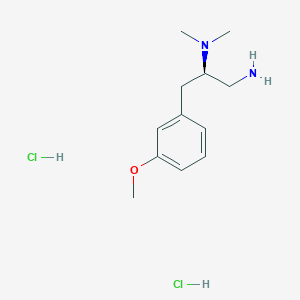
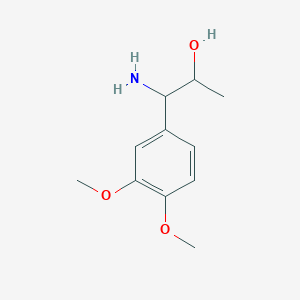
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
